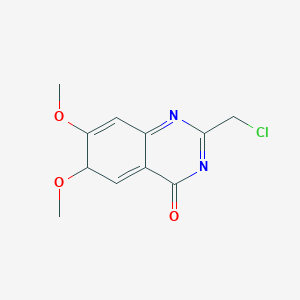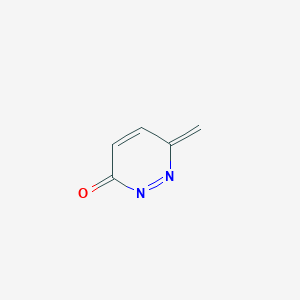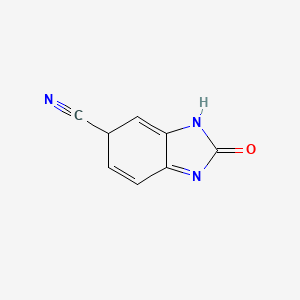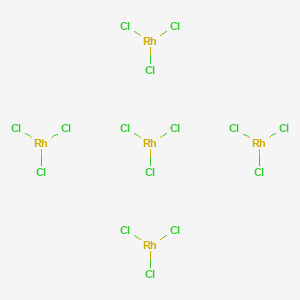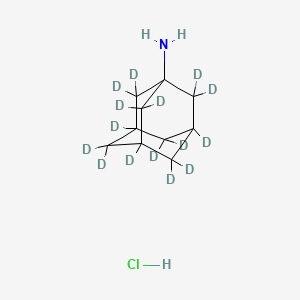
Amantadine-d15 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amantadine-d15 (hydrochloride) is a deuterated form of amantadine, an antiviral and antiparkinsonian agent. The compound is labeled with deuterium, a stable isotope of hydrogen, which can be used as a tracer in various scientific studies. Amantadine-d15 (hydrochloride) retains the pharmacological properties of amantadine, making it useful in research related to influenza A virus, Parkinson’s disease, and other medical conditions .
Preparation Methods
The synthesis of amantadine-d15 (hydrochloride) typically involves the following steps:
Starting Materials: The process begins with adamantane or 1-bromoadamantane.
Intermediate Formation: A Ritter-type reaction is used to convert 1-bromoadamantane to N-(1-adamantyl)-acetamide using acetonitrile and sulfuric acid.
Deacetylation: The intermediate N-(1-adamantyl)-acetamide is deacetylated to form 1-amino-adamantane.
Deuteration: The 1-amino-adamantane is then subjected to deuteration to replace hydrogen atoms with deuterium.
Hydrochloride Formation: Finally, the deuterated amantadine is reacted with hydrochloric acid to form amantadine-d15 (hydrochloride).
Chemical Reactions Analysis
Amantadine-d15 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, acetonitrile, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Amantadine-d15 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving deuterium-labeled compounds.
Biology: It helps in understanding the metabolic pathways and pharmacokinetics of amantadine.
Industry: It is employed in the development of new antiviral and antiparkinsonian drugs.
Mechanism of Action
Amantadine-d15 (hydrochloride) exerts its effects through several mechanisms:
Antiviral Activity: It inhibits the M2 ion channel of the influenza A virus, preventing the release of viral nucleic acids into host cells.
Antiparkinsonian Activity: It increases the release of dopamine in the brain and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.
Neuroprotective Effects: It has been shown to have neuroprotective properties, potentially through its interaction with NMDA receptors and other molecular targets.
Comparison with Similar Compounds
Amantadine-d15 (hydrochloride) can be compared with other similar compounds such as:
Amantadine: The non-deuterated form, used for similar medical applications.
Rimantadine: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it shares some pharmacological properties with amantadine.
Amantadine-d15 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways .
Properties
Molecular Formula |
C10H18ClN |
|---|---|
Molecular Weight |
202.80 g/mol |
IUPAC Name |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D; |
InChI Key |
WOLHOYHSEKDWQH-XJPYNYSVSA-N |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H].Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



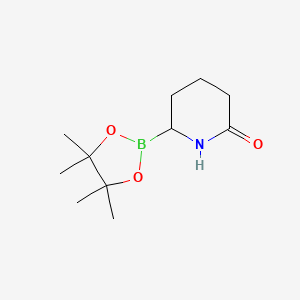

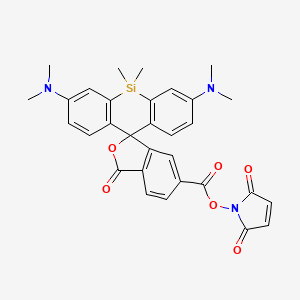

![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
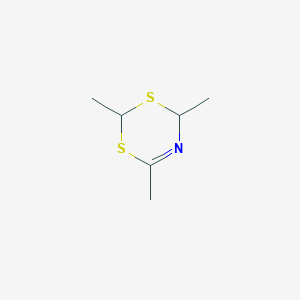
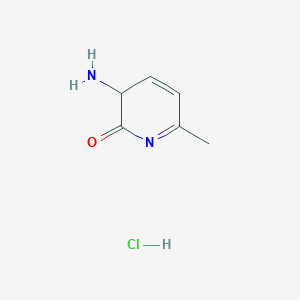
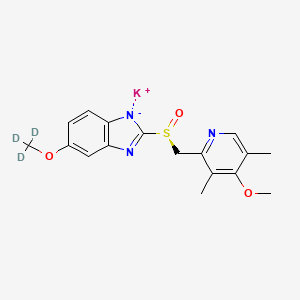
![8aH-pyrido[2,3-d]pyridazin-8-one](/img/structure/B12361686.png)
